Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate is a compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry research . The structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an ester functional group.
Preparation Methods
The synthesis of Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring in the compound can interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl 2-(ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:
2-(5-methyl-1H-pyrazol-1-yl)acetamide: Known for its androgen receptor antagonistic activity.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H19N3O2 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-5-12-11(3,10(15)16-4)8-14-9(2)6-7-13-14/h6-7,12H,5,8H2,1-4H3 |
InChI Key |
RSLFZRABXQPBRO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CN1C(=CC=N1)C)C(=O)OC |
Origin of Product |
United States |
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